molecular formula C14H10ClFN2 B6150479 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole CAS No. 7187-13-5

2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole

Cat. No. B6150479
CAS RN: 7187-13-5
M. Wt: 260.7
InChI Key:
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Description

The compound “2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), chlorine (Cl), and fluorine (F) atoms. The presence of a benzodiazole ring suggests that it might have applications in medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods . The presence of a benzodiazole ring and a fluorophenyl group would likely contribute to the overall shape and electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodiazole ring, the chloromethyl group, and the fluorophenyl group. The chloromethyl group might be susceptible to nucleophilic substitution reactions, while the fluorophenyl group might influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of a benzodiazole ring might contribute to its stability, while the fluorophenyl group might influence its polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological targets such as proteins or enzymes. If it’s used as a material, its properties might be influenced by its molecular structure and the interactions between its functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound might focus on exploring its potential applications, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action. This could lead to new insights and developments in fields such as medicinal chemistry, materials science, or chemical biology .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole involves the reaction of 4-fluoroaniline with 2-chloromethylbenzimidazole in the presence of a base to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "2-chloromethylbenzimidazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add 2-chloromethylbenzimidazole to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

7187-13-5

Product Name

2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole

Molecular Formula

C14H10ClFN2

Molecular Weight

260.7

Purity

95

Origin of Product

United States

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